molecular formula C22H27NO4S B12146676 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B12146676
M. Wt: 401.5 g/mol
InChI Key: FZCVUUIAXSITAY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene derivatives, ethylbenzylamine, and methylphenoxyacetic acid. Common synthetic routes could involve:

    Step 1: Oxidation of tetrahydrothiophene to form 1,1-dioxidotetrahydrothiophene.

    Step 2: Formation of the acetamide linkage through a condensation reaction between the oxidized thiophene derivative and ethylbenzylamine.

    Step 3: Coupling of the resulting intermediate with 2-methylphenoxyacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide may undergo various chemical reactions, including:

    Oxidation: Further oxidation of the thiophene ring.

    Reduction: Reduction of the sulfone group back to sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide could have several scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-(2-methylphenoxy)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(2-methylphenoxy)acetamide

Comparison

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide might exhibit unique properties such as different solubility, stability, or biological activity. These differences could be attributed to the presence of the ethyl group on the benzyl moiety, which might influence the compound’s overall behavior in various environments.

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H27NO4S/c1-3-18-8-10-19(11-9-18)14-23(20-12-13-28(25,26)16-20)22(24)15-27-21-7-5-4-6-17(21)2/h4-11,20H,3,12-16H2,1-2H3

InChI Key

FZCVUUIAXSITAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3C

Origin of Product

United States

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